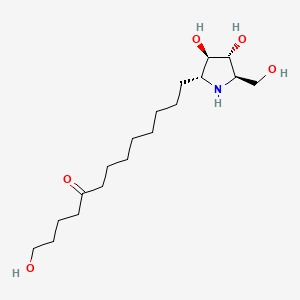![molecular formula C19H15N B1206154 7,9-Dimethylbenz[c]acridine CAS No. 963-89-3](/img/structure/B1206154.png)
7,9-Dimethylbenz[c]acridine
概要
説明
7,9-Dimethylbenz[c]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C19H15N and a molecular weight of 257.33 g/mol . It is a derivative of benz[c]acridine, characterized by the presence of two methyl groups at the 7th and 9th positions of the acridine ring system . This compound is known for its light yellow powder form and is sensitive to air and light .
作用機序
Target of Action
It’s known that similar polycyclic aromatic hydrocarbons (pahs) often interact with dna and proteins within the cell .
Mode of Action
It’s known that pahs can intercalate into dna, disrupting its structure and interfering with replication .
Biochemical Pathways
It’s known that metabolites of similar compounds are formed in incubations with rat liver microsomes .
Pharmacokinetics
It’s known that similar compounds are metabolized in the liver .
Result of Action
Similar compounds are known to cause cellular damage and have carcinogenic effects .
Action Environment
The action, efficacy, and stability of 7,9-Dimethylbenz[c]acridine can be influenced by various environmental factors. For instance, the presence of strong reducing agents can lead to the generation of flammable gaseous hydrogen .
生化学分析
Biochemical Properties
7,9-Dimethylbenz[c]acridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes. This compound is metabolized by liver microsomes, where it undergoes oxidation to form various metabolites. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of the methyl groups to form alcohols and dihydrodiol metabolites . These metabolites can further interact with other biomolecules, leading to the formation of DNA adducts, which are critical in understanding its carcinogenic potential.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce neoplastic transformation in secondary hamster embryo cells, indicating its potential to cause cancer . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of DNA adducts by its metabolites can lead to mutations and disruptions in normal cellular processes, contributing to carcinogenesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of DNA adducts, where the metabolites of the compound bind to DNA, causing mutations . Additionally, this compound can inhibit or activate various enzymes involved in metabolic pathways, further influencing cellular functions. The binding interactions with cytochrome P450 enzymes are particularly crucial, as they mediate the oxidation of the compound, leading to the formation of reactive metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is sensitive to light and air, which can lead to its degradation . Long-term studies have shown that its metabolites can persist in cells, leading to prolonged effects on cellular function. The stability of the compound and its metabolites is crucial in understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild cellular changes, while higher doses can lead to significant toxic and adverse effects . Studies have shown that high doses of this compound can cause severe toxicity, including liver damage and carcinogenesis. Understanding the dosage effects is essential for assessing the risk associated with exposure to this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of alcohols, dihydrodiols, and other metabolites . The metabolic flux and levels of these metabolites can significantly impact cellular functions and contribute to the compound’s carcinogenic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is insoluble in water, which affects its distribution in biological systems . It is primarily transported within cells through passive diffusion and can accumulate in specific tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is critical in understanding its activity and function. This compound and its metabolites can localize to the nucleus, where they interact with DNA and other nuclear proteins . The targeting signals and post-translational modifications that direct the compound to specific compartments or organelles are essential in determining its cellular effects.
準備方法
The synthesis of 7,9-Dimethylbenz[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with aniline in the presence of a catalyst to form the intermediate, which is then cyclized to produce this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
7,9-Dimethylbenz[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7,9-Dimethylbenz[c]acridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
7,9-Dimethylbenz[c]acridine is compared with other similar compounds such as 7,10-Dimethylbenz[c]acridine and benz[c]acridine. These compounds share similar structures but differ in the position and number of methyl groups, which can influence their chemical reactivity and biological activity . The unique positioning of the methyl groups in this compound contributes to its distinct properties and applications .
特性
IUPAC Name |
7,9-dimethylbenzo[c]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-12-7-10-18-17(11-12)13(2)15-9-8-14-5-3-4-6-16(14)19(15)20-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFJMRLDXHSXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025105 | |
| Record name | 7,9-Dimethyl benz(c)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
7,9-dimethylbenz(c)acridine is a light yellow powder. (NTP, 1992) | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
963-89-3 | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7,9-Dimethylbenz[c]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=963-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dimethylbenz(c)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,9-Dimethyl benz(c)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-Dimethylbenz[c]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
324 °F (NTP, 1992) | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
![4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid](/img/structure/B1206079.png)







